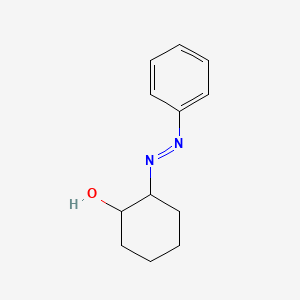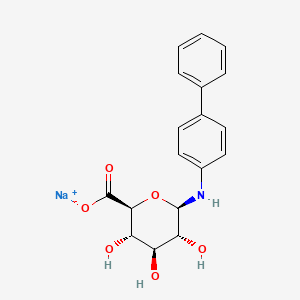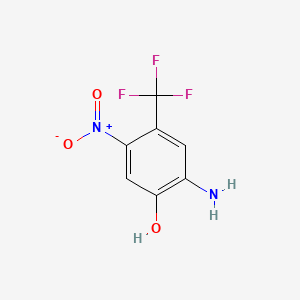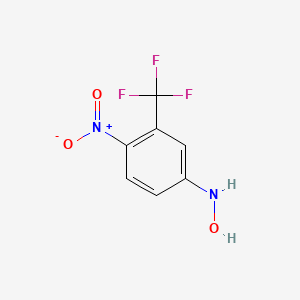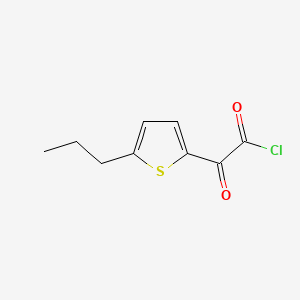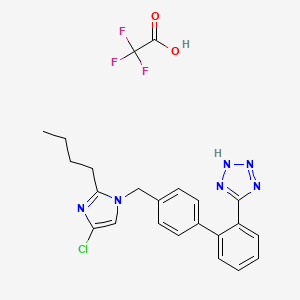
Deshydroxymethyl Losartan Trifluoroacetate Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Deshydroxymethyl Losartan Trifluoroacetate Salt is a chemical compound with the molecular formula C23H22ClF3N6O2 and a molecular weight of 506.91 g/mol . . This compound is a derivative of Losartan, an angiotensin II receptor antagonist used to treat hypertension.
Vorbereitungsmethoden
The preparation of Deshydroxymethyl Losartan Trifluoroacetate Salt involves synthetic routes that typically include the reaction of Losartan with trifluoroacetic acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the purity and yield of the final product . Industrial production methods may involve large-scale synthesis using automated reactors and purification processes to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Deshydroxymethyl Losartan Trifluoroacetate Salt undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Deshydroxymethyl Losartan Trifluoroacetate Salt has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the impurities in Losartan formulations.
Biology: Employed in proteomics research to understand protein interactions and functions.
Medicine: Investigated for its potential effects on angiotensin II receptors and related pathways.
Industry: Utilized in the development and quality control of pharmaceutical products containing Losartan.
Wirkmechanismus
The mechanism of action of Deshydroxymethyl Losartan Trifluoroacetate Salt involves its interaction with angiotensin II receptors. It acts as an antagonist, blocking the binding of angiotensin II to the AT1 receptor in tissues such as vascular smooth muscle and the adrenal gland . This inhibition prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, thereby reducing blood pressure .
Vergleich Mit ähnlichen Verbindungen
Deshydroxymethyl Losartan Trifluoroacetate Salt can be compared with other similar compounds, such as:
Losartan: The parent compound, used as an antihypertensive agent.
Losartan Potassium: A more soluble form of Losartan used in oral medications.
Losartan Impurity A and B: Other impurities found in Losartan formulations.
The uniqueness of this compound lies in its specific structure and its use as a reference standard in analytical studies .
Eigenschaften
IUPAC Name |
5-[2-[4-[(2-butyl-4-chloroimidazol-1-yl)methyl]phenyl]phenyl]-2H-tetrazole;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN6.C2HF3O2/c1-2-3-8-20-23-19(22)14-28(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)21-24-26-27-25-21;3-2(4,5)1(6)7/h4-7,9-12,14H,2-3,8,13H2,1H3,(H,24,25,26,27);(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCARXJHPHLZIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=CN1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)Cl.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClF3N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675799 |
Source


|
| Record name | Trifluoroacetic acid--5-{4'-[(2-butyl-4-chloro-1H-imidazol-1-yl)methyl][1,1'-biphenyl]-2-yl}-2H-tetrazole (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215727-33-5 |
Source


|
| Record name | Trifluoroacetic acid--5-{4'-[(2-butyl-4-chloro-1H-imidazol-1-yl)methyl][1,1'-biphenyl]-2-yl}-2H-tetrazole (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
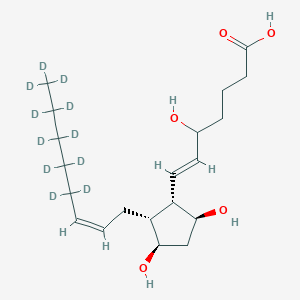
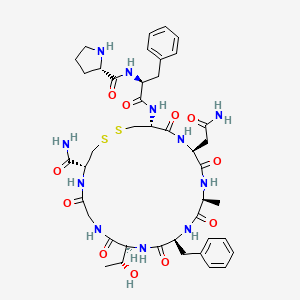


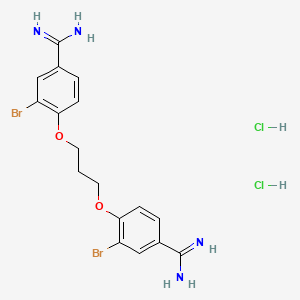
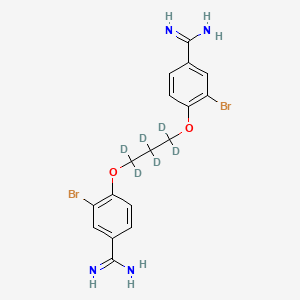
![Methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxy-6-[(2S)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B564726.png)
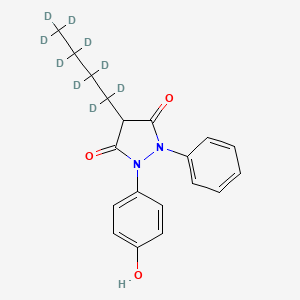
![2-[(5-Acetamido-2-aminopentanoyl)amino]-3-hydroxy-3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)propanoic acid](/img/structure/B564729.png)
